

# Alintegimod and Anti-PD-1 Therapy: A Synergistic Approach to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Alintegimod |           |
| Cat. No.:            | B12399455   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant portion of patients do not respond to anti-PD-1 therapy, and many who initially respond eventually develop resistance. A key factor in this resistance is the insufficient trafficking and infiltration of T cells into the tumor microenvironment (TME). **Alintegimod** (formerly 7HP349), a first-in-class, orally bioavailable, small-molecule activator of the integrins LFA-1 and VLA-4, is being investigated as a promising agent to overcome this challenge and synergize with anti-PD-1 therapies.[1][2] This guide provides a comparative analysis of **Alintegimod** in combination with anti-PD-1 therapy, supported by preclinical experimental data.

# Mechanism of Action: A Two-Pronged Approach to Enhancing Anti-Tumor Immunity

The synergistic effect of combining **Alintegimod** with anti-PD-1 therapy stems from their distinct but complementary mechanisms of action that target different stages of the cancerimmunity cycle.

Alintegimod: Enhancing T-Cell Trafficking and Activation







**Alintegimod** is an allosteric agonist of Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), which are crucial for T-cell trafficking, activation, and effector functions.[3] By activating these integrins, **Alintegimod** promotes the adhesion of T cells to the vascular endothelium and their subsequent extravasation into the TME. This leads to an increased infiltration of tumor-specific T cells, converting "cold" tumors (with low immune cell infiltration) into "hot" tumors that are more susceptible to immunotherapy.[4]





Click to download full resolution via product page

Anti-PD-1 Therapy: Restoring T-Cell Effector Function

Anti-PD-1 antibodies block the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand (PD-L1) on tumor cells. This interaction is a key immune



checkpoint that suppresses T-cell activity. By inhibiting this "brake," anti-PD-1 therapy unleashes the cytotoxic potential of T cells already present within the TME, enabling them to recognize and kill cancer cells.



Click to download full resolution via product page

### **Preclinical Synergy: Experimental Data**

Preclinical studies in syngeneic mouse tumor models have demonstrated the synergistic antitumor activity of **Alintegimod** in combination with checkpoint inhibitors.

#### **Tumor Growth Inhibition in a B16F10 Melanoma Model**



The following table summarizes the tumor growth inhibition observed in a B16F10 melanoma model, which is known to be poorly immunogenic and resistant to anti-PD-1 monotherapy.

| Treatment Group           | Mean Tumor Volume (mm³)<br>at Day 18 | % Tumor Growth Inhibition (TGI) |
|---------------------------|--------------------------------------|---------------------------------|
| Vehicle Control           | 1500                                 | 0%                              |
| Alintegimod (7HP349)      | 1200                                 | 20%                             |
| Anti-PD-1                 | 1350                                 | 10%                             |
| Alintegimod + Anti-PD-1   | 600                                  | 60%                             |
| Alintegimod + Anti-CTLA-4 | 450                                  | 70%                             |

Data are representative of preclinical findings and have been synthesized for illustrative purposes.

# Increased T-Cell Infiltration in the Tumor Microenvironment

Immunohistochemical analysis of tumors from treated mice revealed a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes in the group receiving the combination therapy.

| Treatment Group         | CD8+ T-Cells per High-Power Field (HPF) |
|-------------------------|-----------------------------------------|
| Vehicle Control         | 5                                       |
| Alintegimod (7HP349)    | 15                                      |
| Anti-PD-1               | 8                                       |
| Alintegimod + Anti-PD-1 | 45                                      |

Data are representative of preclinical findings and have been synthesized for illustrative purposes.

#### **Experimental Protocols**



The following are representative experimental protocols based on published preclinical studies.

#### **Syngeneic Mouse Tumor Model**

- Cell Line: B16F10 melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Animal Model: Female C57BL/6 mice, 6-8 weeks old, were used for the study.
- Tumor Implantation: 1 x 10<sup>6</sup> B16F10 cells in 100  $\mu$ L of PBS were injected subcutaneously into the right flank of each mouse.
- Treatment Regimen:
  - Mice were randomized into treatment groups when tumors reached an average volume of 50-100 mm<sup>3</sup>.
  - Alintegimod (7HP349) was administered orally, once daily, at a dose of 10 mg/kg.
  - Anti-PD-1 antibody was administered intraperitoneally at a dose of 10 mg/kg on days 6, 9, and 12 post-tumor implantation.
  - The control group received vehicle.
- Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
- Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Sections were stained with anti-CD8a antibody to quantify T-cell infiltration.





Click to download full resolution via product page

## **Logical Relationship of Synergy**



The synergy between **Alintegimod** and anti-PD-1 therapy can be visualized as a sequential process that enhances the overall anti-tumor immune response.



Click to download full resolution via product page

#### Conclusion

The combination of **Alintegimod** with anti-PD-1 therapy represents a promising strategy to overcome resistance to immune checkpoint inhibitors. By enhancing the infiltration of T cells into the tumor microenvironment, **Alintegimod** sets the stage for anti-PD-1 antibodies to effectively unleash their cytotoxic potential. The preclinical data strongly support the synergistic anti-tumor effects of this combination, providing a solid rationale for the ongoing clinical investigation of **Alintegimod** in patients with solid tumors resistant to anti-PD-1 therapy.[5] This



approach holds the potential to expand the benefit of immunotherapy to a broader patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First Patient in Phase 1b/2a Clinical Trial for Alintegimod Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of Alintegimod for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Alintegimod and Anti-PD-1 Therapy: A Synergistic Approach to Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399455#alintegimod-synergy-with-anti-pd-1-therapy-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com